![molecular formula C22H19N3O3S B7552609 N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B7552609.png)
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing heterocycles and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, compound 1 has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. Specifically, compound 1 has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to promote cell survival and proliferation. Additionally, compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, compound 1 has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Furthermore, compound 1 has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using compound 1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, compound 1 has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using compound 1 in lab experiments is its complex synthesis method, which may limit its widespread use.
Future Directions
There are several potential future directions for the research and development of compound 1. One possible direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of compound 1 and its effects on various signaling pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for compound 1 could facilitate its widespread use in research and clinical applications.
In conclusion, compound 1 is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
Compound 1 can be synthesized using a multi-step procedure that involves the reaction of 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid with isoquinoline-5-sulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including amidation, reduction, and cyclization, to obtain the final product. The synthesis of compound 1 has been optimized to yield high purity and yield.
properties
IUPAC Name |
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-13-20(16(2)25(15)18-8-4-3-5-9-18)22(26)24-29(27,28)21-10-6-7-17-14-23-12-11-19(17)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDKURKTJXSXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.